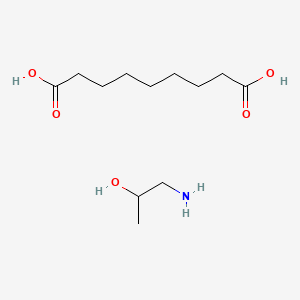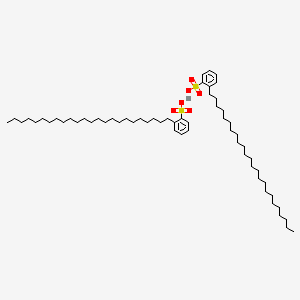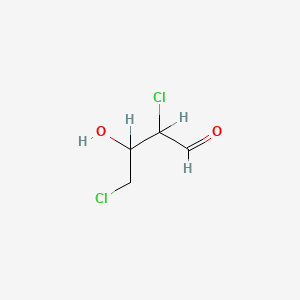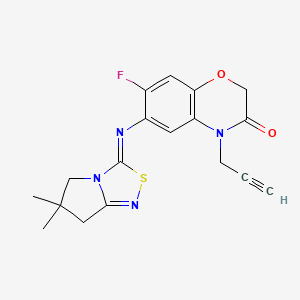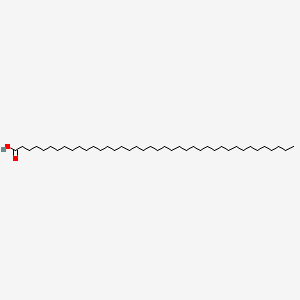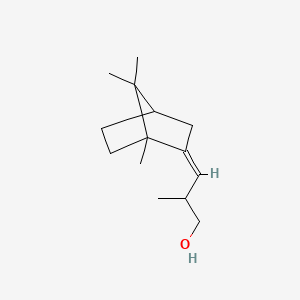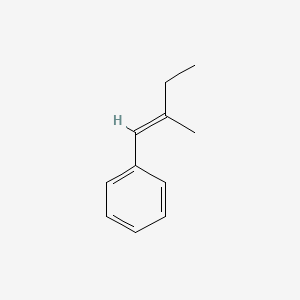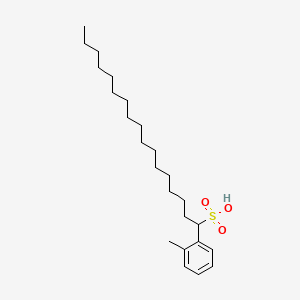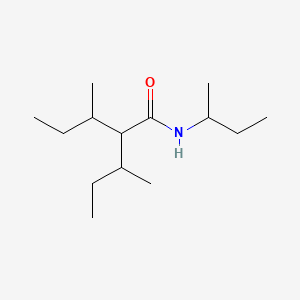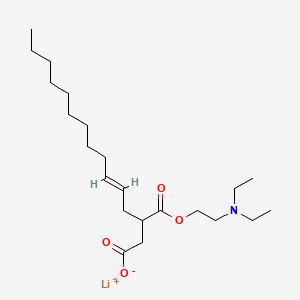
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate is a chemical compound with the molecular formula C22H43NO4Li. It is known for its unique structure, which includes a lithium ion, a diethylamino group, and a dodecenylsuccinate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate typically involves the reaction of 2-dodecenylsuccinic anhydride with 2-(diethylamino)ethanol in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the diethylamino group or the dodecenylsuccinate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Applications De Recherche Scientifique
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, as well as in the development of new technologies.
Mécanisme D'action
The mechanism of action of Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium 1-(2-(dimethylamino)ethyl) 2-dodecenylsuccinate
- Lithium 1-(2-(diethylamino)ethyl) 2-decenylsuccinate
- Lithium 1-(2-(diethylamino)ethyl) 2-octenylsuccinate
Uniqueness
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate is unique due to its specific combination of functional groups and its lithium ion. This combination imparts distinctive chemical properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity, stability, and interaction with biological systems, making it a versatile tool in scientific research.
Propriétés
Numéro CAS |
93918-09-3 |
|---|---|
Formule moléculaire |
C22H40LiNO4 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
lithium;(E)-3-[2-(diethylamino)ethoxycarbonyl]pentadec-5-enoate |
InChI |
InChI=1S/C22H41NO4.Li/c1-4-7-8-9-10-11-12-13-14-15-16-20(19-21(24)25)22(26)27-18-17-23(5-2)6-3;/h14-15,20H,4-13,16-19H2,1-3H3,(H,24,25);/q;+1/p-1/b15-14+; |
Clé InChI |
ALFDZZGINSAFGA-WPDLWGESSA-M |
SMILES isomérique |
[Li+].CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)OCCN(CC)CC |
SMILES canonique |
[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



